

(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid
Cat. No.:	B591621

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid**

This guide provides a comprehensive overview of the known physical properties of the compound **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid**, CAS Number 908142-03-0. The information is tailored for researchers, scientists, and professionals in drug development who utilize boronic acids in organic synthesis and medicinal chemistry. This versatile compound is noted for its role in forming stable complexes and its application in cross-coupling reactions.

Core Physical and Chemical Properties

The physical characteristics of **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** are critical for its handling, storage, and application in chemical reactions. The data, compiled from various chemical suppliers and databases, are summarized below.

Property	Value
Molecular Formula	C ₈ H ₁₁ BO ₄
Molecular Weight	181.98 g/mol
Appearance	Off-white powder or White to light yellow crystalline powder
Boiling Point	396.4 ± 52.0 °C (Predicted)
Density	1.27 g/cm ³
Water Solubility	Slightly soluble in water
pKa	8.68 ± 0.10 (Predicted)
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of every physical property of **(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid** are not publicly detailed, standard laboratory procedures for organic compounds are applicable. Below are generalized methodologies for key physical property measurements.

Melting Point Determination

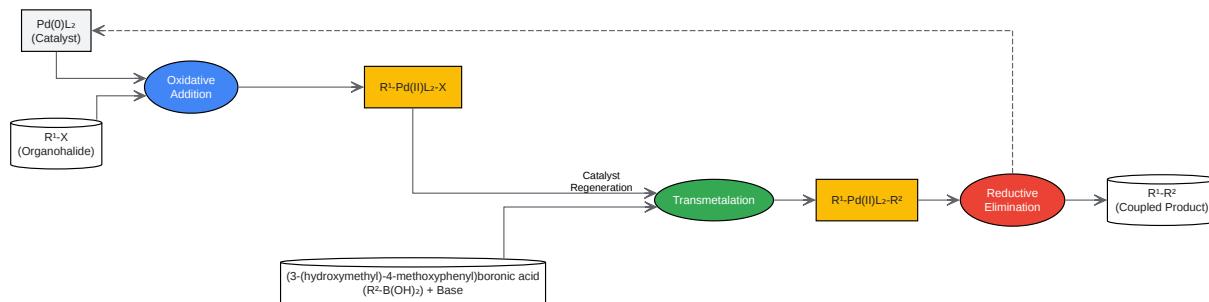
The melting point of a solid organic compound is a key indicator of its purity. The capillary method is the most common technique for this determination.[\[1\]](#)[\[2\]](#)

- **Sample Preparation:** The compound, which is a powder, should be completely dry. A small amount is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.[\[3\]](#) The sample must be finely powdered and densely packed to ensure uniform heat transfer.[\[1\]](#)[\[3\]](#)
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which contains a heating block or oil bath and a high-accuracy thermometer.[\[1\]](#)

- Heating and Observation: The sample is heated rapidly to a temperature about 10-20°C below the expected melting point.[4][5] The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[4][5]
- Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[3][4]

Water Solubility Determination

Solubility is a fundamental property that influences a compound's application, particularly in biological and pharmaceutical contexts. A standard qualitative and semi-quantitative procedure is as follows.


- Initial Test: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube. [6]
- Solvent Addition: A measured volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[6]
- Observation: After each addition, the mixture is vigorously shaken. The compound's solubility is observed and classified (e.g., soluble, slightly soluble, insoluble).[6][7] The classification "slightly soluble" indicates that only a small portion of the compound dissolves under these conditions.
- Quantitative Methods: For precise quantification, methods such as the shake-flask method followed by concentration analysis (e.g., UV-Vis spectroscopy or HPLC) can be used.[8] More advanced techniques like Nuclear Magnetic Resonance (NMR) can also determine solubility without phase separation.[8][9]

Application in Suzuki-Miyaura Cross-Coupling

(3-(hydroxymethyl)-4-methoxyphenyl)boronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide, catalyzed by a palladium(0) complex.[10][11][12]

The generalized catalytic cycle involves three primary steps:

- Oxidative Addition: The palladium(0) catalyst inserts into the bond between the organic group and the halide of the organohalide, forming a Pd(II) complex.[10][13]
- Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires activation by a base.[10][13][14]
- Reductive Elimination: The two organic groups on the palladium complex are coupled and eliminated, forming the final product and regenerating the palladium(0) catalyst, which can then re-enter the cycle.[10][13]

[Click to download full resolution via product page](#)

Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. westlab.com [westlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ursinus.edu [ursinus.edu]
- 5. Video: Melting Points - Procedure [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. amherst.edu [amherst.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. Boron Suzuki Coupling | Borates Today [borates.today]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [(3-(hydroxymethyl)-4-Methoxyphenyl)boronic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591621#3-hydroxymethyl-4-methoxyphenyl-boronic-acid-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com